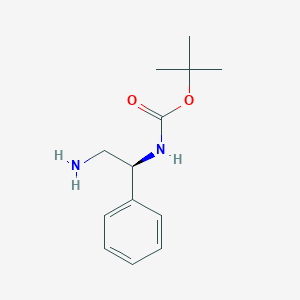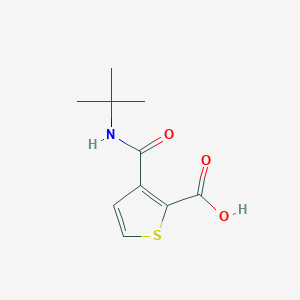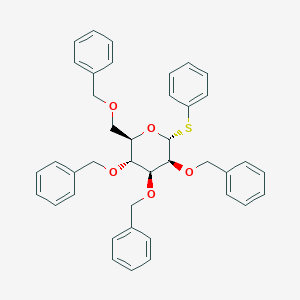
1-((4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid is a useful research compound. Its molecular formula is C12H12N2O9S and its molecular weight is 360.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-((4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-((4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cross-linking in Mass Spectrometry
N-Maleimidobutyryloxysulphosuccinimide ester is used in large-scale cross-linking mass spectrometry (CLMS) technology. It serves as a cross-linker that can react with amino and sulfhydryl groups, which is crucial in the structural analysis of proteins within cells or cell lysates .
Functionalizing Outer Membrane Vesicles (OMVs)
This compound is also utilized to functionalize OMVs by attaching maleimide groups, making them ready-to-conjugate. This process does not affect the structural integrity of the OMVs, allowing for their evaluation and characterization .
Mecanismo De Acción
Target of Action
N-Maleimidobutyryloxysulphosuccinimide ester, also known as Sulfo-GMBS, is primarily targeted towards amino and sulfhydryl groups . These groups are found in various proteins and peptides, making this compound a valuable tool in proteomics research .
Mode of Action
Sulfo-GMBS contains NHS-ester and maleimide reactive groups at opposite ends of a short spacer arm . The NHS-ester end reacts with primary amines to form a stable amide bond, while the maleimide end reacts with sulfhydryl groups to form a stable thioether bond . This dual reactivity allows Sulfo-GMBS to crosslink molecules containing both amine and sulfhydryl groups .
Biochemical Pathways
The crosslinking action of Sulfo-GMBS can affect various biochemical pathways, depending on the specific proteins or peptides involved. By forming covalent bonds between different molecules, it can alter protein conformation, disrupt protein-protein interactions, or create new connections between proteins .
Pharmacokinetics
Its water solubility suggests that it could be readily absorbed and distributed in aqueous biological environments. Its reactivity towards amines and sulfhydryls may also influence its metabolism and excretion, as these groups are common in many metabolic enzymes and transport proteins.
Result of Action
The primary result of Sulfo-GMBS action is the formation of stable crosslinks between molecules containing amine and sulfhydryl groups . This can lead to changes in molecular structure and function, potentially affecting cellular processes such as signal transduction, protein synthesis, and enzymatic activity.
Action Environment
The action of Sulfo-GMBS is influenced by environmental factors such as pH. The NHS-ester end reacts with amines under conditions of pH 7-9, while the maleimide end reacts with sulfhydryls at pH 6.5-7.5 . Therefore, the efficacy of Sulfo-GMBS as a crosslinker can be affected by the pH of its environment. Its stability may also be influenced by factors such as temperature and the presence of other reactive species.
Propiedades
IUPAC Name |
1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O9S/c15-8-3-4-9(16)13(8)5-1-2-11(18)23-14-10(17)6-7(12(14)19)24(20,21)22/h3-4,7H,1-2,5-6H2,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZVQHWMSQLWSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158018-81-6 |
Source


|
| Record name | 4-Maleimidobutyric acid sulfo-N-succinimidyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B170485.png)



![1-(Benzo[b]thiophen-2-yl)propan-1-amine](/img/structure/B170496.png)
![Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170497.png)





